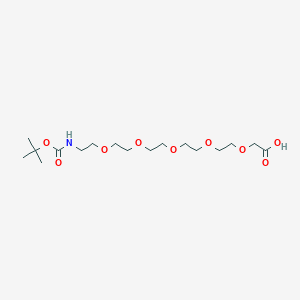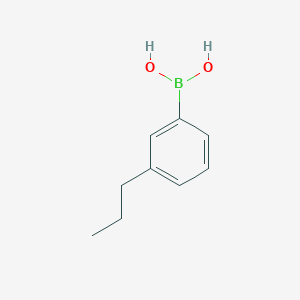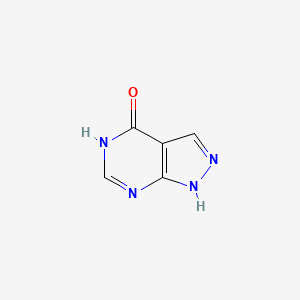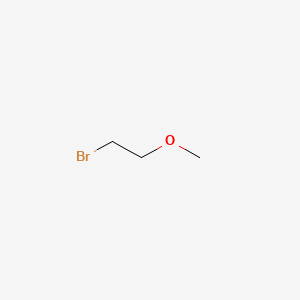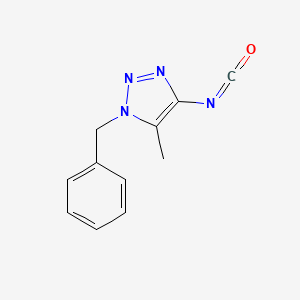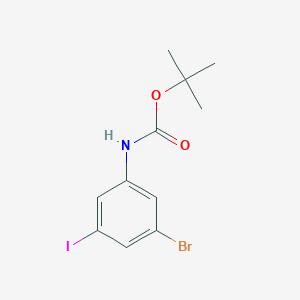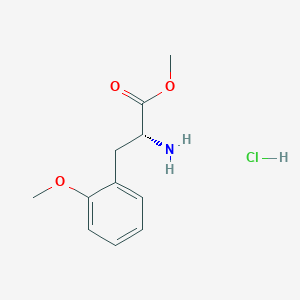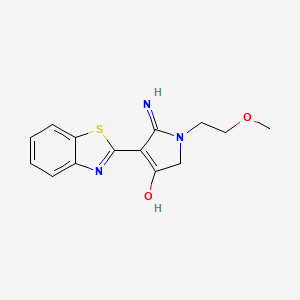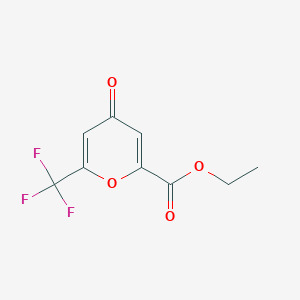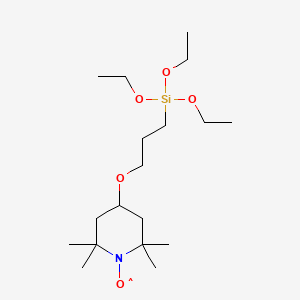
CID 121237448
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 121237448 is known as 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]-. This compound is a stable free radical and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the corresponding nitroxide radical. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields different nitroxide radicals, while reduction results in hydroxylamine derivatives.
Scientific Research Applications
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.
Mechanism of Action
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing further radical-mediated reactions. This property makes it valuable in various applications, including as an antioxidant and in the stabilization of polymers .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar properties but lacking the triethoxysilyl group.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, used in biological studies.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- is unique due to the presence of the triethoxysilyl group, which allows it to be used in applications requiring silane chemistry. This makes it particularly valuable in the production of advanced materials and in surface modification processes .
Properties
InChI |
InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPMCBZMGRHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
